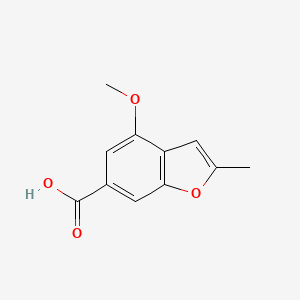

4-Methoxy-2-methylbenzofuran-6-carboxylic acid

CAS No.:

Cat. No.: VC15815855

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O4 |

|---|---|

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 4-methoxy-2-methyl-1-benzofuran-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H10O4/c1-6-3-8-9(14-2)4-7(11(12)13)5-10(8)15-6/h3-5H,1-2H3,(H,12,13) |

| Standard InChI Key | KFRZWELTSUOOAL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(O1)C=C(C=C2OC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methoxy-2-methylbenzofuran-6-carboxylic acid (C₁₂H₁₂O₄; molecular weight: 220.22 g/mol) features a fused benzofuran system. The benzofuran core consists of a benzene ring fused to a furan heterocycle, with substituents strategically positioned to influence electronic and steric properties. Key structural attributes include:

-

Position 2: A methyl group enhances hydrophobicity and may stabilize the furan ring through electron-donating effects.

-

Position 4: A methoxy group contributes to solubility modulation and potential hydrogen-bonding interactions.

-

Position 6: A carboxylic acid group enables salt formation, solubility in basic media, and interactions with biological targets .

The planar benzofuran system and polar substituents suggest a balance between lipophilicity and aqueous solubility, critical for pharmacokinetic optimization.

Table 1: Physicochemical Properties of 4-Methoxy-2-methylbenzofuran-6-carboxylic Acid

Crystallographic Insights

While no direct X-ray data exists for this compound, related benzofurans exhibit planar fused-ring systems with substituents influencing crystal packing. For example, methyl 4-methoxy-2-methylbenzofuran-6-carboxylate (the methyl ester precursor) crystallizes in monoclinic systems with intermolecular hydrogen bonds stabilizing the lattice. Hydrolysis to the carboxylic acid likely alters crystal morphology due to increased hydrogen-bonding capacity .

Synthesis and Derivatization

Key Reaction Steps:

-

Starting Material: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes methylation at the 5-hydroxy group to yield the 4-methoxy derivative .

-

Esterification: Conversion of the carboxylic acid to its methyl ester using methanol under acidic conditions.

-

Hydrolysis: Saponification of the ester group with aqueous NaOH or LiOH to regenerate the carboxylic acid.

Analytical Validation

Intermediate and final products are characterized via:

-

¹H-NMR: Key signals include a singlet for the methoxy group (~3.8 ppm), aromatic protons (6.5–7.5 ppm), and the carboxylic acid proton (~12 ppm, if present) .

-

IR Spectroscopy: Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹), C─O (methoxy: ~1250 cm⁻¹), and O─H (broad, ~2500–3000 cm⁻¹) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR data (based on analogs ):

-

δ 2.45 (s, 3H): 2-Methyl group.

-

δ 3.85 (s, 3H): 4-Methoxy group.

-

δ 6.75 (d, J = 8.5 Hz, 1H): H-5 proton.

-

δ 7.25 (d, J = 8.5 Hz, 1H): H-7 proton.

-

δ 7.90 (s, 1H): H-3 proton.

¹³C-NMR would reveal carbonyl carbons (~170 ppm), aromatic carbons (100–150 ppm), and alkyl/methoxy carbons (10–60 ppm) .

Mass Spectrometry

Electrospray ionization (ESI-MS) would exhibit a molecular ion peak at m/z 220 [M]⁺, with fragmentation patterns reflecting loss of CO₂ (44 Da) and methoxy groups .

Biological Activity and Applications

Cytotoxicity and Cancer Research

Brominated benzofurans exhibit cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM), with reduced toxicity compared to non-halogenated precursors . The methoxy group in this compound may modulate pharmacokinetics by reducing metabolic oxidation.

Drug Delivery Considerations

The carboxylic acid group facilitates prodrug design (e.g., ester prodrugs for enhanced bioavailability). Salt forms (e.g., sodium, potassium) could improve aqueous solubility for parenteral formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume